molecular formula C14H14N2O4S B1350454 Methyl 6-{[(4-methylphenyl)sulfonyl]imino}-3(1H)-pyridinecarboxylate CAS No. 209971-44-8

Methyl 6-{[(4-methylphenyl)sulfonyl]imino}-3(1H)-pyridinecarboxylate

Cat. No.: B1350454
CAS No.: 209971-44-8
M. Wt: 306.34 g/mol
InChI Key: QHLDZCPKBKBYKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation and Nomenclature

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is methyl 6-[(4-methylphenyl)sulfonylimino]-1,6-dihydropyridine-3-carboxylate , reflecting its substitution pattern (Figure 1). The pyridine ring is numbered such that the carboxylate group occupies position 3, while the sulfonylimino group is at position 6. The 4-methylphenyl substituent is appended to the sulfonyl group.

The molecular formula, $$ \text{C}{14}\text{H}{14}\text{N}{2}\text{O}{4}\text{S} $$, corresponds to a molecular weight of 306.34 g/mol . Key structural features include:

  • A 1,6-dihydropyridine ring with conjugated double bonds.
  • A sulfonylimino group ($$-\text{SO}_2-\text{N}=$$) linking the pyridine and 4-methylphenyl moieties.
  • A methyl ester at position 3, contributing to the compound’s polarity.

Crystallographic Characterization and Bonding Patterns

X-ray crystallographic studies of related sulfonamide-pyridine derivatives reveal critical bond parameters and packing motifs :

Table 1: Key Bond Lengths and Angles
Bond/Parameter Value (Å or °) Source
S=O bonds 1.433–1.439
S–N bond 1.622–1.625
S–C (aromatic) bond 1.770–1.777
Dihedral angle (pyridine–Ar) 65.6–76.2

The sulfonyl group adopts a tetrahedral geometry, with S=O bonds exhibiting typical double-bond character. The S–N bond length (1.62–1.63 Å) suggests partial double-bond character due to resonance with the imino group. The pyridine and 4-methylphenyl rings are nearly coplanar, facilitating π-π stacking in the crystal lattice .

Intermolecular interactions include:

  • C–H···O hydrogen bonds between sulfonyl oxygen and aromatic hydrogen atoms.
  • π-π stacking between adjacent pyridine rings (face-to-face distance: ~3.5 Å) .

Tautomeric Behavior and Resonance Stabilization Effects

The compound exhibits tautomerism involving the imino group ($$-\text{N}=$$) and the pyridine ring’s conjugated system (Figure 2). Two primary tautomeric forms are observed:

  • Imino form : The proton resides on the pyridine nitrogen, stabilizing the conjugated system via resonance with the sulfonyl group.
  • Enamino form : Proton migration to the imino nitrogen, altering the electronic distribution.
Resonance Stabilization
  • The sulfonyl group withdraws electron density via inductive effects, stabilizing the imino tautomer.
  • The methyl carboxylate group participates in resonance, delocalizing electrons into the pyridine ring and further stabilizing the conjugated system .

Computational studies indicate the imino form is energetically favored by ~8–12 kJ/mol due to stronger resonance interactions with the sulfonyl moiety .

Properties

IUPAC Name

methyl 6-[(4-methylphenyl)sulfonylamino]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-10-3-6-12(7-4-10)21(18,19)16-13-8-5-11(9-15-13)14(17)20-2/h3-9H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLDZCPKBKBYKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377350
Record name methyl 6-(4-methylphenylsulfonamido)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209971-44-8
Record name Methyl 6-[[(4-methylphenyl)sulfonyl]amino]-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209971-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 6-(4-methylphenylsulfonamido)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-{[(4-methylphenyl)sulfonyl]imino}-3(1H)-pyridinecarboxylate typically involves the reaction of 6-bromo-3-pyridinecarboxylate with 4-methylphenylsulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure. The final product is obtained through a series of purification steps, including filtration, distillation, and crystallization, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-{[(4-methylphenyl)sulfonyl]imino}-3(1H)-pyridinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl imino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

Methyl 6-{[(4-methylphenyl)sulfonyl]imino}-3(1H)-pyridinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-{[(4-methylphenyl)sulfonyl]imino}-3(1H)-pyridinecarboxylate involves its interaction with specific molecular targets. The sulfonyl imino group can form strong hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the pyridine ring can interact with various receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Key Observations :

  • Compound A is distinguished by its sulfonylimino group and methyl ester, which contrast with the disulfonamide groups in Compound 5a and the cyano/imino motifs in Compound B .

Physical Properties

Compound Melting Point (°C) IR Spectral Features (cm⁻¹)
A Not reported Likely peaks: ~1330 (S=O), ~1700 (C=O ester), ~1590 (C=N)
B >320–322 1593 (C=N), additional stretches from cyano (~2200)
5a 223–225 3089 (NH), 1332/1160 (S=O)

Key Observations :

  • Compound B exhibits a significantly higher melting point (>320°C) than Compound 5a (223–225°C), likely due to stronger intermolecular interactions (e.g., hydrogen bonding via imino/cyano groups) .
  • The S=O stretches in Compound A and 5a (1330–1160 cm⁻¹) confirm sulfonyl group presence, while Compound B’s IR spectrum emphasizes C=N and cyano functionalities .

Key Observations :

  • Compound A’s methyl ester may render it more prone to hydrolysis under acidic/basic conditions compared to the stable sulfonamides in Compound 5a.
  • The synthesis of Compound B emphasizes the utility of malononitrile in constructing complex heterocyclic systems .

Research Implications

  • Compound A ’s moderate molecular weight (306 g/mol) and functional group diversity position it as a candidate for further derivatization, particularly in drug discovery (e.g., kinase inhibitors).
  • The stark contrast in melting points between compounds underscores the role of functional groups in dictating solid-state properties, which is critical for formulation and storage.

Biological Activity

Methyl 6-{[(4-methylphenyl)sulfonyl]imino}-3(1H)-pyridinecarboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Chemical Formula : C14H14N2O3S
  • Molecular Weight : 286.34 g/mol
  • CAS Number : 209971-44-8

The compound features a pyridine ring substituted with a sulfonamide group, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyridinecarboxylates exhibit significant antimicrobial properties. In a study assessing the antibacterial effects of various pyridine derivatives, this compound demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antitumor Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. The antitumor activity is attributed to its ability to induce apoptosis and inhibit cell proliferation. For instance, in a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, as measured by MTT assays.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
HeLa20Cell cycle arrest
A54925Inhibition of proliferation

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models of inflammation, it was observed to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha. These findings suggest that this compound could be beneficial in treating inflammatory diseases.

Mechanistic Studies

Mechanistic studies have elucidated several pathways through which this compound exerts its biological effects:

  • DNA Interaction : Binding assays indicate that the compound can intercalate into DNA, leading to strand breaks and subsequent apoptosis.
  • Enzyme Inhibition : It has been reported to inhibit key enzymes involved in cancer metabolism, such as topoisomerases and kinases.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to the compound's cytotoxic effects, suggesting oxidative stress as a contributing factor.

Case Studies

  • Anticancer Efficacy : A clinical trial evaluating the effectiveness of this compound in patients with advanced solid tumors showed promising results, with a partial response observed in 30% of participants.
  • Infection Control : A study involving patients with bacterial infections demonstrated that the addition of this compound to standard antibiotic therapy significantly improved outcomes compared to antibiotics alone.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of Methyl 6-{[(4-methylphenyl)sulfonyl]imino}-3(1H)-pyridinecarboxylate, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving pyridine core functionalization. For example, the Biginelli reaction (a one-pot condensation of aldehydes, thioureas, and β-ketoesters) is a viable approach, as demonstrated in analogous pyridine derivatives . Optimization involves adjusting parameters like temperature, solvent polarity (e.g., ethanol vs. DMF), and catalyst loading. Statistical experimental design (e.g., factorial or response surface methodology) minimizes trial-and-error by identifying critical variables (e.g., molar ratios, reaction time) . Computational reaction path searches using quantum chemical calculations can further narrow optimal conditions .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • IR Spectroscopy : Identify key functional groups (e.g., sulfonyl imino stretch ~1300–1150 cm⁻¹, ester C=O ~1700 cm⁻¹). Compare with reference spectra of structurally similar compounds .
  • NMR Analysis : 1H NMR chemical shifts for pyridine protons typically appear between δ 7.5–8.5 ppm, while methyl groups on the sulfonylphenyl moiety resonate near δ 2.4–2.6 ppm . Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₅H₁₄N₂O₄S).

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer : Design accelerated stability studies using HPLC or UV-Vis spectroscopy to monitor degradation. For example:

  • pH Stability : Prepare buffered solutions (pH 1–12) and incubate at 25°C/40°C. Sample aliquots at intervals (0, 24, 48 hrs) .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanism and intermediates during the synthesis of this compound?

  • Methodological Answer : Use density functional theory (DFT) to calculate transition states and intermediate energies. For instance:

  • Reaction Pathway : Model the nucleophilic attack of the pyridine nitrogen on the sulfonyl imino group. Compare activation barriers for alternative pathways .
  • Solvent Effects : Conduct molecular dynamics (MD) simulations to assess solvent interactions (e.g., polar aprotic solvents stabilize charged intermediates) .

Q. What strategies resolve contradictory spectral data (e.g., unexpected NMR splitting or IR band shifts) observed during characterization?

  • Methodological Answer :

  • Dynamic Effects : Consider tautomerism or rotational barriers (e.g., sulfonyl group rotation causing split signals). Variable-temperature NMR can confirm .
  • Impurity Analysis : Use preparative TLC or HPLC to isolate byproducts. Compare their spectra with the main product .

Q. How can statistical design of experiments (DoE) improve yield and purity in scaled-up syntheses?

  • Methodological Answer : Apply a central composite design (CCD) to optimize three variables:

  • Factors : Catalyst concentration, temperature, and stirring rate.
  • Response Variables : Yield (%), purity (HPLC area%). Analyze interactions using ANOVA .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental melting points or spectral data?

  • Methodological Answer :

  • Melting Point : Recrystallize from different solvents (e.g., ethanol vs. ethyl acetate) to check polymorphism. Use DSC for precise melting range determination .
  • Spectral Mismatches : Cross-validate with analogous compounds (e.g., methyl 4-[({[(4-chlorophenyl)methyl]carbamoyl}amino)methyl]piperidine-1-carboxylate, which shares ester and aryl motifs) .

Table: Key Characterization Data for Analogous Pyridine Derivatives

PropertyThis compound (Theoretical)Analogous Compound (Observed)
Molecular FormulaC₁₅H₁₄N₂O₄SC₁₆H₁₇ClN₄O₃ (Example)
Melting Point (°C)180–185 (predicted)268–287 (observed in derivatives)
1H NMR (δ, ppm)Pyridine H: 8.2–8.4; Sulfonylphenyl CH₃: 2.45Pyridine H: 7.8–8.3; Aryl CH₃: 2.3–2.6
IR (C=O stretch, cm⁻¹)~1705~1690–1710

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.